molecular formula C10H18F2N2O2 B13504118 Tert-butyl3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

Tert-butyl3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

Cat. No.: B13504118
M. Wt: 236.26 g/mol
InChI Key: QDHMGBBHIUYIAN-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18F2N2O2. It is a pyrrolidine derivative characterized by the presence of tert-butyl, amino, and difluoromethyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical and pharmaceutical applications.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring, known for their biological activities.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine with applications in medicinal chemistry.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in the synthesis of bioactive molecules.

Uniqueness

Tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and difluoromethyl groups, which impart distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl 3-amino-4,4-difluoro-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-5-9(4,13)10(11,12)6-14/h5-6,13H2,1-4H3

InChI Key

QDHMGBBHIUYIAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)N

Origin of Product

United States

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